Silodosin-d6 - 1051374-52-7

Silodosin-d6

Catalog Number: EVT-1464679
CAS Number: 1051374-52-7
Molecular Formula: C25H32F3N3O4
Molecular Weight: 501.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Silodosin

Compound Description: Silodosin is a selective α1A-adrenergic receptor antagonist primarily used for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [[29], []]. It functions by relaxing the smooth muscle in the prostate and bladder neck, improving urine flow. Studies have shown its effectiveness in facilitating stone expulsion in cases of distal ureteral stones [[4], [], [], [], [], [], [], [], [], [], [], []]. It is also being investigated for potential therapeutic benefits in other conditions like premature ejaculation and bladder cancer [[24], []].

KMD-3213G (Silodosin β-d-glucuronide)

Tamsulosin

Compound Description: Tamsulosin is another α1-adrenergic receptor antagonist, like silodosin, used to treat LUTS/BPH [[3], [], [], [], [], [], [], [], []]. It also acts on smooth muscle in the prostate and bladder neck, but it exhibits less selectivity for the α1A subtype compared to silodosin. Many studies directly compare the efficacy and safety of tamsulosin and silodosin in conditions like distal ureteral stones and BPH.

Alfuzosin, Doxazosin, and Naftopidil

Compound Description: These drugs are also α1-adrenergic receptor antagonists frequently used in the management of LUTS/BPH [[18], [], [], []]. Alfuzosin and doxazosin are often compared alongside silodosin and tamsulosin in clinical trials assessing medical expulsive therapy for ureteral stones. Naftopidil, while sharing the same target receptor, may have a different pharmacological profile.

Tadalafil

Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor commonly used to treat erectile dysfunction. It has also been investigated for potential use as a medical expulsive therapy for ureteral stones [[11], [], [], []]. Its mechanism involves increasing blood flow to the penis and relaxing smooth muscle in the bladder and prostate.

Synthesis Analysis

The synthesis of Silodosin-d6 involves several intricate steps, often starting from readily available indoline derivatives. The general synthetic route includes:

Molecular Structure Analysis

The molecular structure of Silodosin-d6 features a complex arrangement typical of alpha-1 adrenergic antagonists. Key structural elements include:

  • Core Structure: An indoline ring system that contributes to its receptor-binding properties.
  • Substituents: The presence of trifluoroethyl groups enhances its pharmacological activity.
  • Deuteration: The incorporation of deuterium atoms in specific positions allows for enhanced tracking during metabolic studies.

Structural Data

  • Molecular Formula: C31H33D6F3N3O10C_{31}H_{33}D_6F_3N_3O_{10}
  • Molecular Weight: 699.68 g/mol
  • Key Functional Groups: Indoline, trifluoroethyl, and amide groups.
Chemical Reactions Analysis

Silodosin-d6 undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Electrophilic Aromatic Substitution: This reaction introduces substituents at specific positions on the indoline ring.
  2. Reductive Amination: A key step that converts intermediates into the final amine form required for Silodosin.
  3. Hofmann Rearrangement: Utilized to convert amides into amines, facilitating further modifications necessary for achieving the final structure .

These reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.

Mechanism of Action

Silodosin-d6 acts primarily as an antagonist at alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. The mechanism involves:

  1. Receptor Binding: Upon administration, Silodosin-d6 selectively binds to alpha-1 adrenergic receptors.
  2. Smooth Muscle Relaxation: This binding leads to relaxation of smooth muscles, thereby reducing urinary obstruction caused by BPH.
  3. Symptom Relief: Patients experience improved urinary flow and reduced symptoms associated with BPH due to this mechanism.

The pharmacodynamics of Silodosin-d6 are similar to those of its non-deuterated counterpart, providing insights into its therapeutic efficacy through isotopic labeling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm structural integrity and purity levels during synthesis .

Applications

Silodosin-d6 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used extensively in studies examining the metabolism and pharmacokinetics of Silodosin, allowing researchers to track drug distribution and elimination pathways accurately.
  2. Drug Development: Serves as a tool for developing new formulations or derivatives aimed at enhancing efficacy or reducing side effects associated with BPH treatments.
  3. Toxicological Assessments: Facilitates investigations into potential toxicological effects by providing a clearer understanding of metabolic pathways influenced by deuteration.

By leveraging the unique properties of Silodosin-d6, researchers can gain deeper insights into drug behavior and therapeutic outcomes in clinical settings .

Chemical Characterization of Silodosin-d<sub>6</sub>

Structural Elucidation and Isotopic Labeling

Silodosin-d6 (C25D6H26F3N3O4) is a deuterated analogue of the α1A-adrenoceptor antagonist silodosin, where six hydrogen atoms are replaced by deuterium at specific positions. The isotopic labeling occurs on the 1-(3-hydroxypropyl) moiety, confirmed as a hexadeuterated propyl chain (–C3D6H2–) through 2H-NMR and high-resolution mass spectrometry [5] . This modification retains the core structure of silodosin—a chiral indole-7-carboxamide derivative with a trifluoroethoxy phenoxy ethylaminopropyl side chain—while altering its physicochemical properties due to the kinetic isotope effect. The deuterated propyl group exhibits ~10% greater molecular volume compared to the protiated form, influencing crystal packing and solvation dynamics [5].

Table 1: Structural Parameters of Silodosin-d6

PropertySilodosinSilodosin-d6
Molecular FormulaC25H32F3N3O4C25D6H26F3N3O4
Molecular Weight (g/mol)495.53501.57
Deuterated PositionsN/A1-(3-hydroxypropyl) chain
Chiral Center(R)-configurationRetained (R)-configuration

Synthetic Pathways for Deuterated Analogues

The synthesis of silodosin-d6 leverages deuterated building blocks to ensure regioselective labeling, avoiding complex post-synthetic deuteration. Two validated routes are:

Route 1: Deuteration via Propyl Chain Precursor

  • Deuterated alkylation: 3-Bromopropanol-d6 reacts with 5-[(2R)-2-aminopropyl]-7-cyanoindoline under phase-transfer catalysis (tetrabutylammonium iodide) in toluene with K2HPO4 base [4] .
  • Condensation: The intermediate couples with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate at 85–90°C for 10–12 hours.
  • Deprotection/hydrolysis: Sequential base hydrolysis (NaOH) and amidation (H2O2/DMSO) yield silodosin-d6 with >99.5% purity after acid-salt purification [4].Yield: 87% after crystallization; Isotopic Purity: >99.8% by LC-MS.

Route 2: Late-Stage Isotope Incorporation

  • Chiral intermediate synthesis: (R)-3-{7-cyano-5-[2-aminopropyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate is prepared.
  • Deuterated reduction: LiAlD4 reduces the benzoate ester to –CD2CD2CD2OD.
  • Impurity control: N,N-dialkyl impurities (<0.03%) removed via oxalate salt precipitation [4].

Key Challenge: Minimizing racemization during condensation; resolved using chiral phase-transfer catalysts [4] [7].

Stability and Degradation Profiles Under Variable Conditions

Silodosin-d6 exhibits enhanced thermal and photolytic stability compared to its protiated counterpart due to stronger C–D bonds. Accelerated stability studies reveal:

  • Thermal Degradation (60°C/75% RH, 4 weeks):
  • Silodosin-d6: 1.2% total impurities (major: dehydrogenated KMD-3293)
  • Silodosin: 2.8% total impurities
  • Photolysis (ICH Q1B, 1.2 million lux-hours):
  • Silodosin-d6 forms <0.5% cis-isomer at the propanamide bond vs. 1.1% in silodosin [1] [5].
  • Hydrolytic Stability:
  • Acidic (0.1M HCl, 80°C): Deuterated propyl chain reduces deamination rate by 2.3-fold.
  • Alkaline (0.1M NaOH, 80°C): Amide hydrolysis kinetics unchanged (non-deuterated site) [5].

Degradation Pathways:

  • Oxidative dehydrogenation (C3/C4 indoline ring).
  • N-Dealkylation at the ethylaminopropyl side chain.
  • Glucuronidation (in vitro) at the indole nitrogen, though silodosin glucuronide (KMD-3213G) formation is 1.8× slower for silodosin-d6 [1].

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Fingerprinting

NMR SpectroscopyComparative 1H-NMR (DMSO-d6, 600 MHz) shows:

  • Deuterium-induced shifts: Propyl chain signals (δ 1.6–1.7 ppm, m, 2H; δ 3.4–3.5 ppm, t, 2H) absent in silodosin-d6.
  • Chiral integrity: (R)-methyl doublet at δ 0.9–1.0 ppm unchanged .
  • 13C-NMR: Signals for C1'–C3' of the propyl chain split into triplets (JCD = 19 Hz) at δ 58.1, 31.8, and 25.4 ppm [3] [5].

Table 2: Key NMR Assignments for Silodosin-d6 (DMSO-d6)

Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Indole C7-CONH27.55 (s, 1H)166.2
(R)-CH30.98 (d, J = 6.5 Hz)18.9
Propyl C1'-H2Not observed (D)58.1 (t, JCD = 19 Hz)
Trifluoroethoxy -CH2-4.63 (t, J = 8.0 Hz)65.4

Mass SpectrometryHRMS (ESI+) of silodosin-d6 exhibits:

  • Molecular ion: [M+H]+ at m/z 502.273 (calc. 502.272 for C25D6H26F3N3O4+).
  • Characteristic fragments:
  • m/z 372.2: Loss of deuterated propylamine (–C3D6NH2)
  • m/z 245.1: Trifluoroethoxy phenoxy ethyl cation
  • Absence of m/z 154.1 (protium propyl-indole fragment) confirms deuteration [5].
  • LC-MS/MS (SRM): 502→372 transition quantifies silodosin-d6 in biological matrices with 0.1 ng/mL sensitivity [1].

Properties

CAS Number

1051374-52-7

Product Name

Silodosin-d6

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

501.58

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2

InChI Key

PNCPYILNMDWPEY-JBAXCKMLSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Synonyms

2,3-Dihydro-1-(3-hydroxypropyl-d6)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide; (R)-1-(3-Hydroxypropyl-d6)-5-[2-_x000B_[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide; KAD 3213

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.